N-Methyl-methamidophos

説明

Contextualization within Organophosphorus Chemistry

Organophosphorus (OP) compounds are a broad class of organic chemicals containing phosphorus. wikipedia.org They are structurally diverse and include key biomolecules like DNA and ATP, as well as a vast array of synthetic compounds used as insecticides, herbicides, nerve agents, and flame retardants. wikipedia.org A significant subgroup of OP insecticides are the phosphoramidothioates, which are characterized by a phosphorus atom bonded to oxygen, sulfur, and nitrogen atoms. sid.ir

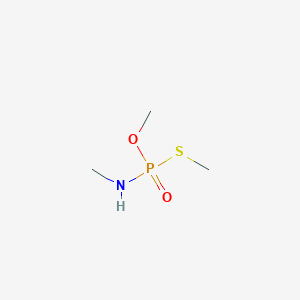

N-Methyl-methamidophos belongs to this phosphoramidothioate subgroup. Its chemical structure is formally O,S-dimethyl N-methylphosphoramidothioate. It is the N-monomethylated analogue of methamidophos (B33315) (O,S-dimethyl phosphoramidothioate). sid.irnih.gov Like methamidophos, it possesses a phosphoryl (P=O) group, which means it is a direct inhibitor of acetylcholinesterase (AChE) and does not require metabolic bioactivation, a process common for organothiophosphates that have a thiophosphoryl (P=S) bond. taylorandfrancis.comneptjournal.com The core difference in its structure from methamidophos is the substitution of one hydrogen atom on the amide group (-NH2) with a methyl group (-NHCH3). sid.ir

Research Significance of this compound Analogues

The study of this compound and other N-alkylated analogues is significant for several research areas, primarily in toxicology and medicinal chemistry. Their importance stems from their use in understanding how small molecular changes influence biological activity and from their presence as active impurities in pesticide products.

One area of significance is in the study of structure-activity relationships (SAR). SAR investigations explore how the chemical structure of a compound relates to its biological effect. Research on a series of synthesized phosphoramidothioates, including methamidophos, this compound, and N,N-dimethyl-methamidophos, has been conducted to determine how N-alkylation affects their potency as acetylcholinesterase (AChE) inhibitors. sid.ir Such studies are crucial for designing pesticides with higher selectivity and for understanding the mechanisms of toxicity.

Table 1: Structure-Activity Relationship of Methamidophos and its N-Methylated Analogues sid.ir This table presents the in vitro 50% inhibitory concentration (IC₅₀) against acetylcholinesterase (AChE) for methamidophos and its N-methylated derivatives. A lower IC₅₀ value indicates higher inhibitory potency.

Current Research Frontiers and Knowledge Gaps

Current research involving this compound and its analogues is focused on refining the understanding of organophosphate toxicology and developing more effective countermeasures. One major frontier is the toxicological evaluation of complete pesticide formulations rather than just the primary active ingredient. The discovery that impurities like N-methyl analogues of methamidophos may contribute significantly to specific neurotoxic effects, such as the potential to cause OPIDN, highlights a knowledge gap regarding the real-world risks of pesticide exposure. oup.comoup.com

Another active research area is the development of improved medical treatments for organophosphate poisoning, particularly more effective oxime reactivators. Studies comparing the reactivation of AChE inhibited by methamidophos and its N-methylated analogues (like crufomate (B1669637) and tabun) reveal important differences. nih.gov It has been observed that the rate of spontaneous reactivation of the inhibited enzyme decreases as the alkylation of the P-NH2 group increases. nih.gov This demonstrates that N-methylation alters the fundamental properties of the enzyme-inhibitor complex, making reactivation more challenging. This creates a significant knowledge gap and a therapeutic challenge, pushing research towards developing novel oximes that are more effective against phosphoramidate (B1195095) agents. nih.govnih.gov

Finally, a notable knowledge gap exists in the specific metabolic fate and detailed toxicokinetics of this compound itself. While its presence as an impurity is acknowledged, comprehensive studies detailing its absorption, distribution, metabolism, and excretion as a standalone compound are not widely available. Further research is needed to fully characterize its unique toxicological profile, which could inform the regulation of impurities in pesticide products and the development of more targeted clinical interventions.

Structure

3D Structure

特性

IUPAC Name |

N-[methoxy(methylsulfanyl)phosphoryl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO2PS/c1-4-7(5,6-2)8-3/h1-3H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCZIYDMHFXVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875563 | |

| Record name | O,S-DIME-N-ME-PHOSPHORAMIDOTHIOAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28167-49-9 | |

| Record name | O,S-DIME-N-ME-PHOSPHORAMIDOTHIOAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Methyl Methamidophos Analogues

Synthetic Routes for N-Methylated Methamidophos (B33315) Derivatives

The synthesis of N-methylated methamidophos derivatives, particularly N-oxygenated analogues, is crucial for investigating their chemical and biological properties. These synthetic routes provide access to compounds that may act as metabolites or reveal fundamental reaction mechanisms.

Synthesis of N-Hydroxymethamidophos and Related N-Oxygenated Analogues

A key N-oxygenated analogue, N-hydroxymethamidophos ([MeO(MeS)P(O)NHOH]), has been synthesized to explore alternatives to the S-oxidation pathway for methamidophos activation. nih.govacs.org The synthesis involves the coupling of O,S-dimethylphosphorochloridothioate ([MeO(MeS)P(O)Cl]) with N,O-bis(trimethylsilyl)hydroxylamine ([Me3SiNHOSiMe3]), followed by a desilylation step. nih.govacs.org This method provides a direct route to N-hydroxymethamidophos, which is noted to be unstable under physiological conditions (pH 7.4), with a half-life of 10 minutes at 37°C. nih.govacs.org

The synthesis of related N- and O-methyl derivatives of both N-hydroxymethamidophos and its analogue, (MeO)2P(O)NHOH, has also been instrumental in elucidating decomposition mechanisms. nih.govacs.org

Chemical Reaction Mechanisms of N-Substituted Methamidophos Derivatives (e.g., N→O Rearrangement, Fragmentation)

N-substituted methamidophos derivatives, such as N-hydroxymethamidophos, undergo distinct and novel decomposition mechanisms. nih.govacs.org Two primary pathways have been identified:

N→O Rearrangement: The first mechanism involves an N→O rearrangement to form MeO(MeS)P(O)ONH2. This intermediate subsequently hydrolyzes to MeO(MeS)P(O)OH. A similar reaction sequence has been observed for the analogous compound, (MeO)2P(O)NHOH, which rearranges to (MeO)2P(O)ONH2 before hydrolyzing to (MeO)2P(O)OH. nih.govacs.org

Fragmentation via a Metaphosphate Analogue: The second proposed mechanism involves the tautomerization of N-hydroxymethamidophos to its phosphimino form, [MeO(MeS)P(OH)=NOH]. nih.govacs.org This tautomer can then eliminate methanethiol (B179389) (MeSH) to form a reactive metaphosphate analogue, [MeOP(O)=NOH]. This intermediate is subsequently trapped by water to yield MeO(HO)P(O)NHOH, which then undergoes the N→O rearrangement and hydrolysis to produce methyl dihydrogen phosphate (B84403) (MeOP(O)(OH)2). nih.govacs.org Evidence for this metaphosphate analogue comes from trapping experiments in aqueous ethanol, which yield both MeOP(O)(OH)2 and MeO(EtO)P(O)OH in a ratio corresponding to the solvent molarities. nih.govacs.org

These reaction mechanisms are summarized in the table below:

| Starting Compound | Key Intermediate(s) | Final Product(s) | Mechanism |

| N-Hydroxymethamidophos | MeO(MeS)P(O)ONH2 | MeO(MeS)P(O)OH | N→O Rearrangement |

| N-Hydroxymethamidophos | [MeO(MeS)P(OH)=NOH], [MeOP(O)=NOH] | MeOP(O)(OH)2 | Fragmentation |

Isomerism and Stereochemical Considerations in Methamidophos and N-Methylated Derivatives

Methamidophos is a chiral molecule due to the asymmetric phosphorus atom, existing as a racemic mixture of two enantiomers: R(+) and S(-). epa.govoup.cominchem.org This chirality is a critical factor in its biological activity and chemical properties.

Chiral Synthesis and Stereoisomer Characterization

The separation of methamidophos enantiomers can be achieved using semipreparative chiral liquid chromatography. nih.gov A cellulose (B213188) tris(3,5-dimethylphenylcarbamate) based chiral stationary phase has been successfully employed under normal phase conditions to separate multimilligram quantities of the enantiomers with high chiral purity (>98%). nih.gov

The synthesis of individual enantiomers of methamidophos has also been accomplished using modified literature methods. oup.com The optical purity of the synthesized D-(+) and L-(-) isomers can be assessed by evaluating their precursor diastereomers using NMR spectroscopy. oup.comoup.com For example, the optical purity of the D-(+) and L-(-) enantiomers has been determined to be >99% and 97.5%, respectively, by analyzing the precursor diastereomers of S-methyl N-prolinyl benzyl (B1604629) phosphorodiamidate. oup.comoup.com

Influence of Isomeric Purity on Chemical Properties

The isomeric purity of methamidophos has a significant influence on its chemical and biological properties. While the two enantiomers of methamidophos have the same acute toxic effect in rats, the S(-) enantiomer is less toxic to hens than the R(+) enantiomer. inchem.org

In terms of enzyme inhibition, the D-(+) isomer of methamidophos is a more potent inhibitor of acetylcholinesterase (AChE) than the L-(-) isomer. epa.govoup.com Conversely, the L-(-) isomer shows a slightly higher degree of aging of inhibited neuropathy target esterase (NTE) compared to the D-(+) isomer, although the D-(+) isomer causes greater total NTE inhibition. oup.comoup.com

The table below summarizes the differential properties of methamidophos enantiomers:

| Property | R(+) Enantiomer | S(-) Enantiomer | Racemic Mixture |

| Toxicity in Hens | More toxic | Less toxic | - |

| Toxicity in Rats | Same as S(-) | Same as R(+) | - |

| AChE Inhibition | More potent inhibitor | Less potent inhibitor | - |

| NTE Inhibition (Total) | Greater inhibition | Lower inhibition | - |

| NTE Inhibition (Aged) | Slightly less aging | Slightly more aging | - |

| Specific Rotation | +49.6° to +55.0° | -40.2° to -53.9° | Racemic |

Advanced Analytical Methodologies for N Methyl Methamidophos and Its Environmental and Biological Metabolites

Chromatographic and Spectrometric Techniques for Separation and Quantification

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of N-methyl-methamidophos and related organophosphorus compounds. These methods allow for the effective separation of the target analyte from complex sample matrices and its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Organophosphorus Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of organophosphorus pesticides, including this compound. oup.com Its high accuracy and rapid analysis times make it a preferred method for pesticide residue analysis. oup.com In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. cromlab-instruments.es The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The US EPA Method 8141B is a standard procedure for the determination of organophosphorus compounds from various samples using GC. cromlab-instruments.es While traditionally paired with detectors like the nitrogen-phosphorus detector (NPD) or flame photometric detector (FPD), mass selective detectors can also achieve adequate sensitivity. cromlab-instruments.es For robust analysis, a low-polarity silarylene phase column, similar to a 5% diphenyl/95% dimethyl polysiloxane phase, has been shown to provide excellent peak shape and resolution for organophosphorus compounds. cromlab-instruments.es

The sample preparation for GC-MS analysis is a critical step. oup.com Techniques like solid-phase extraction (SPE) are often used to clean up and concentrate the analytes from the sample matrix before injection into the GC system. rcaap.pt

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) Methodologies

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has become an indispensable tool for the analysis of more polar organophosphorus insecticides like methamidophos (B33315). hpst.cz This technique is particularly valuable for compounds that are not easily volatilized or are thermally unstable, making them less suitable for GC-MS.

In LC-ESI-MS/MS, the sample is first separated by liquid chromatography. The eluent from the LC column is then introduced into the electrospray ionization (ESI) source, which generates charged droplets that desolvate to produce gas-phase ions. These ions are then guided into a tandem mass spectrometer (MS/MS), which consists of two mass analyzers separated by a collision cell. This setup allows for highly selective and sensitive detection through multiple reaction monitoring (MRM), where a specific precursor ion is selected in the first mass analyzer, fragmented in the collision cell, and a specific product ion is monitored in the second mass analyzer. nih.gov

LC-ESI-MS/MS methods have been developed for the simultaneous determination of a wide range of pesticides, including methamidophos, in various matrices like tomatoes and honey. nih.govlcms.cz Sample preparation often involves the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is known for its simplicity and efficiency. nih.gov The use of advanced LC columns with smaller particle sizes (e.g., 1.8-μm) can significantly shorten the analysis time. nih.gov

Thin Layer Chromatography (TLC) in Compound Purity Assessment

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the separation, identification, and purity assessment of organophosphorus compounds. psu.eduoup.com While not as sensitive or quantitative as GC-MS or LC-MS/MS, TLC serves as a valuable screening tool and for verifying the purity of standards. asianpubs.org

In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate. sigmaaldrich.com The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system. As the solvent moves up the plate by capillary action, the components of the sample mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. The separated spots are then visualized, often using a chromogenic reagent or under UV light. libretexts.org

For organophosphorus compounds, specific chromogenic reagents can be used for detection. psu.edubibliotekanauki.pl For instance, a combination of 4-(4-nitrobenzyl)pyridine (B86830) and tetraethylenepentamine (B85490) (NT reagent) or palladium chloride reagent can be used to visualize organophosphates on a TLC plate. nih.gov The purity of a compound can be assessed by the presence of a single spot with a characteristic retention factor (Rf) value. oup.com For example, in an analysis of technical grade methamidophos, TLC revealed the main compound with an Rf of 0.61 and an impurity with an Rf of 0.89. oup.com

Radiometric Approaches in Metabolism Studies

Radiometric approaches, utilizing radiolabeled compounds, are fundamental in studying the metabolism of pesticides like this compound. These studies provide invaluable information on the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.

By labeling the pesticide with a radioactive isotope, such as 14C or 32P, its fate can be traced within an organism. inchem.orginchem.org For instance, studies with 32P-labeled methamidophos in rats showed that it was rapidly absorbed, distributed, metabolized, and excreted. inchem.org Similarly, the use of [S-methyl-14C]-methamidophos allowed for the tracking of the methylthio group, revealing that a significant portion was eliminated as 14CO2. inchem.org

These studies often involve administering the radiolabeled compound to test animals and then analyzing various tissues, urine, and feces for radioactivity. jocpr.cominchem.org This allows for the quantification of the parent compound and its metabolites in different compartments over time. For example, a study on mice with radiolabeled methyl parathion (B1678463) found that 75% of the radioactivity was excreted in the urine and 10% in the feces. jocpr.com Such data is crucial for understanding the metabolic pathways and the potential for bioaccumulation. In vitro studies using radiolabeled pesticides can also elucidate binding to proteins like albumin. worktribe.com

Method Validation and Performance Characteristics (e.g., Precision, Linearity, Detection Limits)

The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of the generated data. Method validation establishes the performance characteristics of a method, including precision, linearity, and detection limits.

Linearity is assessed by analyzing a series of standards at different concentrations to demonstrate a proportional relationship between the instrument response and the analyte concentration over a specific range. scielo.br For example, a GC-NPD method for methamidophos in tomatoes showed linearity in the range of 0.006 to 0.80 mg L-1. scielo.br

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). scielo.br For many pesticide residue analysis methods, an RSD of less than 20% is considered acceptable. mdpi.com

Detection Limits , specifically the Limit of Detection (LOD) and the Limit of Quantification (LOQ), define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration at which the method's precision and accuracy are acceptable. nih.gov For instance, an LC-MS/MS method for pesticides in honey reported LOQ values for some analytes as low as 0.0002 mg/kg. nih.gov

The following table summarizes typical performance characteristics for the analysis of methamidophos and other organophosphorus pesticides using different analytical techniques.

| Parameter | GC-MS/MS | LC-MS/MS |

| Linearity (Correlation Coefficient, R²) | 0.9940 - 0.9999 mdpi.com | ≥ 0.95 eurl-pesticides.eu |

| Limit of Detection (LOD) | 1 - 10 µg/kg mdpi.com | 0.0001 - 0.0004 mg/kg nih.gov |

| Limit of Quantification (LOQ) | 10 - 15 µg/kg mdpi.com | 0.0002 - 0.0008 mg/kg nih.gov |

| Precision (RSD) | < 20% mdpi.com | < 15% scielo.br |

| Recovery | 70 - 120% mdpi.com | 88 - 118% scielo.br |

Molecular Mechanisms of Interaction with Biological Systems

Enzyme Inhibition Studies

The primary mechanism of action for N-Methyl-methamidophos involves the inhibition of several critical esterase enzymes. This inhibition occurs through the phosphorylation of the enzyme's active site, leading to a disruption of normal physiological processes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Phosphorylation Dynamics

This compound is a recognized inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmission. nih.gov The molecular mechanism of this inhibition involves the phosphorylation of a serine residue within the active site of these cholinesterases. frontiersin.org This action creates a stable, covalent bond between the phosphorus atom of the inhibitor and the enzyme, rendering the enzyme inactive. The inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at the synapse, resulting in overstimulation of cholinergic receptors.

Kinetic studies have revealed nuances in its inhibitory potential. Compared to other organophosphates like fenamiphos, methamidophos (B33315) acts as a less prominent inhibitor for both human AChE (hAChE) and human BuChE (hBChE). nih.gov Its smaller molecular size may hinder optimal positioning within the spacious active gorge of hBChE. nih.gov Additionally, research indicates that phosphoramidates containing an O-methyl group, such as methamidophos, are generally less potent inhibitors of hAChE compared to their O-ethyl counterparts. nih.govresearchgate.net Despite this, the inhibition is persistent, and the methamidophos-inhibited hAChE is more susceptible to reactivation by certain oximes compared to hAChE inhibited by other phosphoramidates. nih.govresearchgate.net

Neuropathy Target Esterase (NTE) Inhibition and Aging Potential

Beyond its effects on cholinesterases, this compound interacts with Neuropathy Target Esterase (NTE), the enzyme implicated in organophosphate-induced delayed polyneuropathy (OPIDN). researchgate.netdoi.org The development of OPIDN is correlated with a two-step process: the initial inhibition of NTE followed by a subsequent "aging" reaction. doi.orgoup.com Aging involves the dealkylation of the phosphylated enzyme, resulting in a negatively charged and irreversibly inhibited enzyme. doi.orgoup.com

Mechanistic studies indicate that the development of OPIDN requires the inhibition and aging of more than 70% of the NTE in nervous tissue. researchgate.netdoi.org this compound is classified as a Type A NTE inhibitor, meaning it is capable of both inhibiting and aging the enzyme, thus possessing neuropathic potential. doi.org In vivo and in vitro studies have quantified this effect, demonstrating that methamidophos can achieve the high levels of NTE inhibition and aging necessary to initiate OPIDN. oup.comoup.com

| Methamidophos Type | Assay Type | Total NTE Inhibition (%) | Aged NTE (%) | Unaged NTE (%) |

|---|---|---|---|---|

| Technical Grade | In Vivo | 61 | 18 | 43 |

| Analytical Grade | In Vivo | 58 | 6 | 52 |

| Technical Grade (1 mM) | In Vitro | 60 | 11 | 50 |

| Analytical Grade (1 mM) | In Vitro | 59 | 5 | 54 |

Data sourced from in vivo and in vitro studies on hen brain tissue. oup.com

Influence of Impurities and Chirality on Enzyme Interaction

The toxicity and enzyme interaction profile of this compound can be significantly influenced by the presence of impurities and by its stereochemistry. oup.comresearchgate.net Technical grade methamidophos (73.1% purity) has been shown to produce a higher level of aged NTE compared to the analytical grade (99.4% purity) product, both in vivo and in vitro. oup.comoup.com This suggests that impurities, such as O,O-dimethyl phosphoramidothioate and an N-methyl analogue of methamidophos, may contribute to its neuropathic potential. oup.comoup.com

Chirality also plays a critical role. This compound is a chiral compound, existing as D-(+) and L-(–) enantiomers, which exhibit different biological activities. imrpress.com Studies have shown that the D-(+) isomer is significantly more potent in inducing OPIDN in hens compared to the L-(–) isomer. imrpress.com In terms of NTE inhibition, the D-(+) isomer produced a much greater total inhibition of the enzyme than the L-(–) isomer in vivo. oup.com However, the degree of NTE aging for the isolated isomers did not surpass that of the analytical grade racemic mixture, indicating a complex interaction. oup.com This stereoselectivity is a common feature in pesticide-enzyme interactions, as the three-dimensional structure of an enzyme's active site often reacts preferentially with one enantiomer. researchgate.netimrpress.com

| Isomer | Total NTE Inhibition (%) | Aged NTE (%) | Unaged NTE (%) |

|---|---|---|---|

| D-(+) | 73 | 4 | 69 |

| L-(–) | 33 | 6 | 27 |

Interaction with Neuronal Receptors (e.g., Nicotinic Acetylcholine Receptors)

In addition to its well-documented role as a cholinesterase inhibitor, this compound exhibits a dual mechanism of neurotoxicity through direct interaction with neuronal nicotinic acetylcholine receptors (nAChRs). frontiersin.org This interaction is distinct from the consequences of AChE inhibition. frontiersin.orgnih.gov

Cellular and Subcellular Biochemical Pathway Modulation

The biochemical effects of this compound extend to the modulation of other enzymatic pathways within the cell.

Carboxylase Enzyme Activity Modulation

Research has indicated that this compound has the ability to inhibit the activity of carboxylase enzymes in cells. frontiersin.org This inhibitory action expands the compound's potential for physiological disruption beyond the nervous system. A notable example of this interaction is seen with its parent compound, acephate (B21764). The in-vivo conversion of acephate to methamidophos results in the inhibition of the bioactivating carboxyamidase enzyme. acs.org This inhibition by the methamidophos metabolite effectively reduces the rate at which acephate itself is bioactivated, a mechanism that confers a degree of safety to the parent compound. acs.org This demonstrates a clear interaction with and modulation of a carboxylase-type enzyme.

Mitochondrial Disruption Mechanisms

Organophosphorus (OP) compounds, including methamidophos, have been shown to induce mitochondrial dysfunction. This disruption occurs through several mechanisms that impair cellular energy production and integrity. Mitochondria are susceptible to damage from environmental toxicants, and pesticides represent a significant class of such compounds. nih.gov

Studies involving acute exposure of rats to methamidophos have revealed ultrastructural changes in liver mitochondria. taylorandfrancis.com Observations using electron microscopy showed vacuolation within the mitochondrial matrix, alongside the accumulation of lipid droplets and glycogen (B147801) granules. taylorandfrancis.com These changes are indicative of a significant disruption of mitochondrial structure and metabolic processes. taylorandfrancis.com Similar effects, such as swelling and blebbing of mitochondria, have been noted with chronic exposure to other organophosphates like dichlorvos. taylorandfrancis.com

The mechanisms underlying this mitochondrial damage are multifaceted. Organophosphorus pesticides can interfere with the mitochondrial respiratory chain, which is essential for ATP synthesis. imrpress.comnih.gov This interference can involve the inhibition of specific complexes within the electron transport chain, such as complex I (NADH-dehydrogenase) and complex IV, leading to reduced ATP production. imrpress.comnih.gov Furthermore, OPs can uncouple oxidative phosphorylation, disrupt calcium homeostasis, and increase the production of reactive oxygen species (ROS). imrpress.comnih.gov The resulting oxidative stress and energy deficit can trigger apoptotic pathways, involving the release of mitochondrial cytochrome c and the activation of caspases. nih.govbeyondpesticides.org

Oxidative Bioactivation Processes and Proposed Metabolic Mechanisms

The toxicity of methamidophos is linked to its metabolic transformation within biological systems. In vitro, methamidophos is a relatively weak inhibitor of acetylcholinesterase (AChE), but its potency is significantly higher in vivo, which strongly suggests that it undergoes bioactivation to a more active metabolite. nih.gov This hypothesis is supported by findings that the inhibition of brain AChE by methamidophos is delayed in the presence of oxidase inhibitors. nih.govoup.com

One proposed pathway for this bioactivation is N-hydroxylation, as an alternative to the previously considered S-oxidation. nih.govacs.org The resulting metabolite, N-hydroxymethamidophos, is unstable and undergoes decomposition through two distinct mechanisms. nih.govacs.org

Mechanism A: Involves an N→O rearrangement to form MeO(MeS)P(O)ONH2, which is then hydrolyzed to MeO(MeS)P(O)OH. nih.govacs.org

Mechanism B: Is proposed to involve tautomerism to a phosphimino form, which then eliminates methyl mercaptan (MeSH) to create a metaphosphate analogue. This analogue is subsequently trapped by water and undergoes further rearrangement and hydrolysis. nih.govacs.org

The bioactivation of methamidophos via a metaphosphate analogue is a significant hypothesis, as it could lead directly to a phosphorylated and "aged" form of AChE that is resistant to reactivation. nih.govacs.org

In addition to bioactivation, methamidophos undergoes extensive metabolic degradation. In rats, the primary compound found in tissues is unchanged methamidophos, but several degradation products are also present. inchem.org The proposed metabolic pathway involves desamination to desamino-methamidophos, followed by desmethylation. inchem.org

Table 1: Key metabolites and degradation products of Methamidophos identified in metabolic studies. inchem.org

Proposed Molecular Interaction Models (e.g., with Muscarinic Acetylcholinesterase)

The primary molecular mechanism of action for this compound, like other organophosphorus insecticides, is the inhibition of acetylcholinesterase (AChE). frontiersin.org AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By inhibiting AChE, the compound causes an accumulation of ACh in the synaptic cleft, leading to overstimulation of both nicotinic and muscarinic acetylcholine receptors. cdc.govcdc.gov The interaction involves the phosphorylation of a serine residue within the active site of the AChE enzyme. frontiersin.org Studies have indicated that AChE from different species and tissues exhibits varying sensitivity to methamidophos, with mice brain AChE showing high sensitivity. researchgate.net

The term "Muscarinic Acetylcholinesterase" is not standard; the interaction is between the insecticide and the enzyme acetylcholinesterase, which in turn affects muscarinic receptors through the buildup of acetylcholine. Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions in the central and peripheral nervous systems. frontiersin.org The sustained high levels of acetylcholine resulting from AChE inhibition lead to the continuous stimulation of these muscarinic receptors.

Beyond its primary action on AChE, research suggests that methamidophos may have other molecular targets. Studies using the patch-clamp technique on rat substantia nigra dopaminergic neurons have shown that methamidophos can directly block neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov This effect is selective, reversible, and occurs through a non-competitive antagonism via open channel block. nih.gov This finding is significant as it indicates that the toxicity of methamidophos is not solely due to AChE inhibition but also involves a direct interference with nicotinic neurotransmission. nih.gov

Table 2: Summary of molecular targets and interaction mechanisms for Methamidophos.

Table of Mentioned Compounds

Bioremediation and Physicochemical Remediation Strategies for N Methyl Methamidophos Contamination

Biological Remediation Approaches

Microbial degradation is considered a promising and eco-friendly method for the large-scale treatment of pesticide-contaminated environments. researchgate.netnih.gov Researchers have successfully isolated and characterized numerous microorganisms capable of utilizing organophosphorus compounds as a source of nutrients. nih.gov

Isolation and Characterization of Degrading Microorganisms (e.g., Hyphomicrobium sp. MAP-1, Pseudomonas pseudoalcaligenes)

The isolation of specific microbial strains from contaminated environments is a critical first step in developing bioremediation strategies. Several bacteria have been identified for their capacity to degrade N-Methyl-methamidophos and its parent compound, acephate (B21764).

Hyphomicrobium sp. MAP-1: Isolated from methamidophos-contaminated soil, Hyphomicrobium sp. MAP-1 is a facultative methylotroph that demonstrates high efficiency in degrading this compound. nih.govresearchgate.net This strain can utilize the pesticide as its sole source of carbon, nitrogen, and phosphorus. nih.govethz.ch Under optimal conditions (pH 7.0 and 30°C), it can completely degrade 3,000 mg/L of this compound within 84 hours. nih.govfrontiersin.orgbdbotsociety.org The addition of methanol (B129727) has been found to significantly promote its growth and enhance the degradation rate. nih.govresearchgate.net

Pseudomonas pseudoalcaligenes: Several strains of Pseudomonas pseudoalcaligenes have been identified as effective degraders of acephate. nih.govfrontiersin.org For instance, strain PS-5, isolated from a heavy metal polluted site, can degrade over 95% of 100 mg/L acephate within 14 days. nih.gov Significantly, this strain mineralizes acephate without the formation of the more toxic intermediate, this compound. nih.gov Other identified strains include ADI-03 and ADI-06, which can use acephate as a sole carbon source. nih.govfrontiersin.org While some Pseudomonas species, like Ind01, initiate the degradation of acephate, they may not be able to further utilize the resulting this compound. nih.govresearchgate.netresearchgate.net

Table 1: Degradation Efficiency of Selected Microorganisms for this compound and Acephate

| Microorganism | Contaminant & Initial Concentration | Degradation Efficiency | Time | Key Conditions | Reference(s) |

|---|---|---|---|---|---|

| Hyphomicrobium sp. MAP-1 | This compound (3,000 mg/L) | 100% | 84 hours | pH 7.0, 30°C | frontiersin.org, nih.gov, bdbotsociety.org |

| Pseudomonas pseudoalcaligenes PS-5 | Acephate (100 mg/L) | >95% | 14 days | Utilizes acephate without forming this compound | nih.gov, nih.gov |

| Pseudomonas aeruginosa Is-6 | Acephate (1,000 mg/L) | 92% | 7 days | Uses acephate as sole C, P, and energy source | frontiersin.org, nih.gov |

| Penicillium oxalicum ZHJ6 | This compound (1,000 mg/L) | 99.9% | 12 days | Co-metabolized with other carbon sources | frontiersin.org |

| Acinetobacter sp., P. stutzeri, P. aeruginosa | This compound (500 mg/L) | 80% | 3 days | pH 7.0, 30-35°C | frontiersin.org |

Elucidation of Enzymatic Degradation Pathways (e.g., Phosphotriesterase, Carboxylesterase activity)

The microbial breakdown of this compound and related compounds is facilitated by specific enzymes. The degradation of acephate often serves as a model, as its initial breakdown product is this compound. This transformation is typically initiated by a carboxylesterase-type enzyme , which cleaves the acetate (B1210297) residue from the acephate molecule. nih.govnih.govplos.org

Following its formation, or when present as the primary contaminant, this compound is further hydrolyzed. This step is often catalyzed by a phosphotriesterase (PTE) . capes.gov.brnih.gov These enzymes can cleave the P-N, P-O, or P-S bonds of the molecule. nih.govnih.gov

In the pathway proposed for Hyphomicrobium sp. MAP-1, the degradation begins with the cleavage of the P-N bond to yield O,S-dimethyl hydrogen thiophosphate and ammonia. nih.govresearchgate.netresearchgate.net This intermediate is then hydrolyzed at either the P-O bond to form S-methyl dihydrogen thiophosphate or at the P-S bond to form methyl dihydrogen phosphate (B84403). nih.govresearchgate.netethz.ch These compounds are ultimately believed to be transformed into phosphoric acid. nih.govresearchgate.net The primary enzyme responsible for the degradation in this strain was found to be located on the inner cell membrane. nih.govresearchgate.net

Development and Application of Engineered Degrading Microorganisms

While many naturally occurring microorganisms show degradation capabilities, there is a growing interest in enhancing these abilities through genetic engineering. nih.govfrontiersin.org The goal is to develop engineered microorganisms with superior degradation efficiency, broader substrate specificity, and greater resilience to environmental stressors. oup.com This can be achieved by cloning genes that encode for highly active degrading enzymes, such as phosphotriesterases (opd, mpd genes), and expressing them in robust bacterial hosts. capes.gov.brresearchgate.netnih.gov

However, the application of genetically engineered microorganisms for the specific degradation of this compound is an area that requires further research and development. nih.govfrontiersin.org While the concept is well-established for other organophosphates, and the necessary enzymes and genes have been identified, extensive field applications for this compound are not yet common. researchgate.netoup.com The development of such engineered microbes is seen as a crucial future step for effective in-situ bioremediation. nih.govfrontiersin.org

Advanced Physicochemical Degradation Technologies

Alongside biological methods, various physicochemical technologies have been developed for the rapid and efficient degradation of persistent organic pollutants like this compound.

Advanced Oxidation Processes (AOPs) (e.g., Photo-Fenton, UV/TiO₂, Ultrasonic Ozonation)

Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing organic contaminants. frontiersin.orgmdpi.comdeakin.edu.au

Photo-Fenton: This process uses a combination of hydrogen peroxide (H₂O₂) and iron catalysts (Fenton's reagent) under UV light to generate hydroxyl radicals. mdpi.comdeakin.edu.au The UV light enhances the reaction, leading to more efficient degradation of target pollutants. It is recognized as an effective AOP for pesticide degradation. nih.govdeakin.edu.au

UV/TiO₂ Photocatalysis: This method involves the use of titanium dioxide (TiO₂) as a semiconductor photocatalyst. mdpi.com When irradiated with UV light, TiO₂ generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals. mdpi.com Studies have shown this to be a highly effective method for this compound degradation. Under UV irradiation, nano-TiO₂ can catalyze the degradation of 95% of this compound within 4 hours. nih.govfrontiersin.org The efficiency is influenced by factors such as catalyst concentration, pH, and temperature, with an optimal TiO₂ amount reported to be 12 g/L. frontiersin.orgresearchgate.net

Ultrasonic Ozonation: This technique combines ozone (O₃) with ultrasound. Ultrasound irradiation enhances the mass transfer of ozone and can create additional hydroxyl radicals through the acoustic cavitation phenomenon. The combination has been shown to be more effective than either treatment alone. For instance, combining 160 kHz ultrasound with ozonation increased the degradation efficiency of acephate from 60.6% to 87.6% in 60 minutes. frontiersin.org Similarly, for this compound on lettuce, a combined ultrasound/ozone treatment achieved a degradation rate of up to 82.16% under optimized conditions. researchgate.net

Microwave-Assisted Degradation Methods

Microwave irradiation has emerged as an effective technology for the rapid degradation of organic pollutants. nih.govfrontiersin.org The process can be enhanced by the addition of an oxidant. In the presence of potassium persulfate (K₂S₂O₈), over 96% of this compound was degraded by microwave irradiation within 6 minutes. nih.govfrontiersin.org The degradation was found to follow pseudo-first-order kinetics, with a calculated half-life of just 0.916 minutes under these conditions. nih.govfrontiersin.org This method represents a rapid and efficient alternative for treating wastewater contaminated with this compound. researchgate.net EPA methods also recognize microwave-assisted digestion for sample preparation, highlighting its utility in chemical analysis and treatment processes. epa.gov

Table 2: Efficiency of Physicochemical Degradation Technologies for this compound

| Technology | Degradation Efficiency | Time | Key Conditions | Reference(s) |

|---|---|---|---|---|

| UV/TiO₂ Photocatalysis | 95% | 4 hours | Nano TiO₂ catalyst | frontiersin.org, nih.gov |

| UV/TiO₂ Photocatalysis | 83.55% | 5 minutes | Nano TiO₂, optimal conditions | nih.gov, researchgate.net |

| Ultrasonic Ozonation | 82.16% | 60 minutes | Ozone flow 75 mg/min, 8°C | researchgate.net |

| Microwave-Assisted Degradation | >96% | 6 minutes | In presence of K₂S₂O₈ | frontiersin.org, nih.gov, researchgate.net |

Electrochemical Remediation Approaches

Electrochemical remediation, a type of advanced oxidation process (AOP), has emerged as a promising technology for the degradation of persistent organic pollutants like this compound (methamidophos) and its parent compound, acephate. frontiersin.orgnih.gov These methods utilize electrode materials to generate highly reactive species, primarily hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex pesticide molecules. nih.govresearchgate.net

The effectiveness of electrochemical degradation is highly dependent on the electrode material used. frontiersin.orgnih.gov Studies have investigated various electrodes, including lead dioxide (Pb/PbO2), tin dioxide (Ti/SnO2), and boron-doped diamond (BDD) for the electrooxidation of methamidophos (B33315) and acephate. frontiersin.orgresearchgate.netmdpi.com BDD electrodes, in particular, are noted for their ability to mediate anodic oxidation, transforming acephate into ortho-phosphate (B1173645) (o-PO4). researchgate.net This process can achieve high mineralization efficiency, with one study reporting a 77% to 97% enhancement in acephate mineralization by increasing the current density from 5 to 30 mA/cm². researchgate.net The electrolysis of methamidophos has also been shown to be effective, even in acidic conditions, using a Pb/PbO2 electrode. frontiersin.org

Several factors influence the efficiency of electrochemical remediation. The current density applied to the system directly impacts the generation rate of hydroxyl radicals and, consequently, the degradation rate of the pesticide. researchgate.net The pH of the solution is another critical parameter; for instance, the anodic oxidation of acephate to ortho-phosphate is more favorable in acidic solutions (pH 4.0) compared to alkaline conditions (pH 9.0). researchgate.net The presence of other ions, such as chloride (Cl⁻), can inhibit the degradation process by consuming the highly oxidative •OH radicals. researchgate.net Electrochemical techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are also employed to study the adsorption and co-adsorption of methamidophos on electrode surfaces. nih.gov

Table 1: Research Findings on Electrochemical Remediation of Acephate

| Electrode System | Target Compound | Key Findings | Reference |

|---|---|---|---|

| Boron-Doped Diamond (BDD) | Acephate | Mineralization efficiency increased from 77% to 97% as current density was raised from 5 to 30 mA/cm². Phosphorus recovery was enhanced in acidic conditions (pH 4.0). | researchgate.net |

| Pb/PbO2 | Methamidophos | Effectively facilitates the removal of methamidophos, even in acidic environments. | frontiersin.org |

| Pt and PtO films | Methamidophos | Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can be used to quantify active sites on electrodes blocked by pesticide adsorption. | nih.gov |

Adsorption-Based Removal Systems (e.g., Modified Zeolites, Activated Carbon)

Adsorption is a widely used, cost-effective, and simple method for removing pesticides from contaminated water. mdpi.comindianchemicalsociety.com This process involves the adhesion of contaminant molecules (adsorbate) onto the surface of a porous solid (adsorbent). mdpi.com For this compound and related compounds, activated carbon and modified zeolites are two of the most studied adsorbents. frontiersin.orgnih.gov

Modified Zeolites: Natural zeolites are aluminosilicate (B74896) minerals with a porous structure and high cation exchange capacity. uitm.edu.my However, their negatively charged surfaces have a low affinity for nonpolar organic molecules and anions. uitm.edu.mysavap.org.pk To enhance their adsorption capacity for pesticides like methamidophos, zeolites can be modified with cationic surfactants, such as hexadecyl-trimethyl-ammonium bromide (HDTMA). frontiersin.orgresearchgate.net This modification alters the zeolite's surface charge from negative to positive, allowing it to adsorb anionic and nonpolar organic compounds. uitm.edu.my Research has shown that modifying natural zeolite with a 25 mmol/L solution of HDTMA results in a material with good removal performance for methamidophos. frontiersin.orgnih.govresearchgate.net Another study noted that clinoptilolite modified with CTAB (a similar surfactant) at a concentration of 25 mmol L−1 achieved a methamidophos adsorption of 1.13 mg g−1. mdpi.com

Activated Carbon: Activated carbon, in both granular (GAC) and powdered (PAC) forms, is a highly effective adsorbent due to its large surface area and porous structure. nih.govchemviron.eu It has been successfully used to remove acephate from industrial effluents. nih.gov In one study, a GAC dose of 85 gm/litre achieved nearly 100% removal of acephate from an initial concentration of 2.9 mg/litre, with an equilibrium time of 80 minutes. nih.gov The adsorptive capacity of this GAC for acephate was 0.04614 mg/gm. nih.gov The performance of activated carbon is influenced by its physical properties, which are determined by the raw material and the activation process. nih.govneptjournal.com For example, activated carbons with a high specific surface area (up to 2192 m²/g) can be produced from agricultural waste via chemical activation with KOH. nih.gov However, the high hydrophilicity and neutral charge of acephate and methamidophos can limit their removal by some forms of PAC when used in conjunction with coagulation processes. nih.gov One study found that while mineral PAC was ineffective, a vegetable-based PAC (at 10 mg/L) could remove up to 80% of methamidophos. nih.gov

Table 2: Performance of Adsorption-Based Systems for Pesticide Removal

| Adsorbent | Target Compound | Adsorption Capacity / Removal Efficiency | Optimal Conditions | Reference |

|---|---|---|---|---|

| Granular Activated Carbon (GAC) | Acephate | Capacity: 0.04614 mg/g; ~100% removal | Dose: 85 g/L; Equilibrium Time: 80 min | nih.gov |

| Fe3O4-montmorillonite (Fe-MMT) | Acephate | 83.18% removal | pH 6; Initial Conc.: 2 mg/L; Adsorbent Dose: 0.5 g/L | mdpi.com |

| Surfactant-Modified Zeolite (Clinoptilolite-CTAB) | Methamidophos | Capacity: 1.13 mg/g | Modifier Conc.: 25 mmol/L CTAB | mdpi.com |

| Vegetable Powdered Activated Carbon (PAC) | Methamidophos | Up to 80% removal | Dose: 10 mg/L | nih.gov |

Combined and Synergistic Remediation Methodologies

Combining different remediation techniques can often lead to synergistic effects, resulting in higher efficiency and more complete degradation of pollutants than a single method alone. nih.govmdpi.com These integrated approaches, often involving advanced oxidation processes (AOPs), adsorption, and biological treatments, are effective for recalcitrant compounds like this compound and acephate. nih.govnih.gov

Common combined methodologies include:

Ultrasonic Ozonation: This method combines ultrasound with ozonation. The application of ultrasound can enhance the degradation efficiency of ozonation for acephate from 60.6% to 87.6% in 60 minutes. frontiersin.orgnih.gov The synergistic effect is attributed to the improved oxidizability of nitrogen atoms in the acephate molecule under ultrasonic irradiation. frontiersin.orgnih.gov

Photocatalysis and Photo-Fenton Processes: These AOPs use light (UV or visible) and a catalyst (like TiO2) or Fenton's reagent to generate powerful hydroxyl radicals. frontiersin.orgnih.gov Nanocomposites such as Co3O4/McM-41 have been shown to completely remove acephate (50 mg/L) in 40 minutes under visible light. frontiersin.orgnih.gov Combining photocatalysts with other materials, like in Fe3O4@SiO2@mTiO2, can create adsorbents with a larger surface area and magnetic responsiveness, effectively degrading multiple organophosphorus pesticides. frontiersin.orgnih.gov

Electrochemical Treatment Coupled with Biodegradation: A significant challenge with bioremediation is the toxicity of the parent compound to the microorganisms. Electrochemical pretreatment can be used to break down the pesticide into less toxic intermediates, which are then more easily mineralized by a subsequent biological treatment. researchgate.net This coupling has been shown to be effective, with one study achieving almost total mineralization (97%) of an electrolyzed pesticide solution using activated sludge culture. researchgate.net The biodegradability of the solution, measured by the BOD5/COD ratio, increased from 0.19 to 0.42 after electrolysis, surpassing the threshold for being considered easily biodegradable. researchgate.net

Bioremediation with Nanoparticles: The efficiency of bioremediation can be enhanced by combining it with nanoparticles. mdpi.com This approach can create synergistic benefits, leading to a more significant remediation effect than either strategy used independently. mdpi.com

Adsorption with Coagulation/Flocculation: While adsorption with powdered activated carbon (PAC) can be effective, its combination with traditional coagulation using agents like aluminum sulfate (B86663) or ferric chloride has shown limited success for the highly hydrophilic acephate and methamidophos. nih.gov However, using a vegetable-based PAC did show improved removal for methamidophos. nih.gov

These combined strategies leverage the strengths of different processes to overcome the limitations of individual techniques, offering a more robust and effective pathway for the remediation of water and soil contaminated with this compound. nih.govawsjournal.org

Pest Resistance Evolution and Management Strategies

Mechanisms of Insecticide Resistance to Organophosphorus Compounds (Including Methamidophos)

Insects have evolved sophisticated mechanisms to counteract the toxic effects of organophosphorus insecticides like methamidophos (B33315). The primary target of these neurotoxic compounds is the enzyme acetylcholinesterase (AChE), which is essential for the normal functioning of the central nervous system. nih.govnih.gov OPs inhibit AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect. nih.govnih.gov

The two principal mechanisms by which insects develop resistance to organophosphates are:

Alteration of the target site : This involves mutations in the gene encoding AChE, which reduce the enzyme's sensitivity to inhibition by the insecticide. frontiersin.orgcabidigitallibrary.org

Metabolic detoxification : This mechanism involves an enhanced ability of the insect to metabolize and detoxify the insecticide before it can reach its target site. frontiersin.orggssrr.org This is primarily carried out by families of detoxification enzymes, including esterases (such as carboxylesterases), glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases. frontiersin.orggssrr.orgmdpi.com

For instance, resistance to methamidophos and its parent compound, acephate (B21764), in the diamondback moth (Plutella xylostella) has been attributed to both the reduced sensitivity of AChE and increased metabolic detoxification mediated by GSTs. frontiersin.org Similarly, field populations of the whitefly Bemisia tabaci have demonstrated high levels of resistance to methamidophos, which is associated with significant insensitivity of AChE. nih.govresearchgate.net

Molecular and Biochemical Basis of Resistance

The evolution of resistance is fundamentally a genetic process, involving the selection of specific mutations and changes in gene expression that provide a survival benefit against insecticide exposure.

A primary mechanism for OP resistance is the modification of the AChE enzyme, the direct target of methamidophos. cabidigitallibrary.org This modification arises from point mutations in the Ace gene, which codes for AChE. These mutations alter the amino acid sequence of the enzyme, particularly around the active site where the insecticide binds. nih.gov This change in structure reduces the binding affinity of the organophosphate inhibitor, rendering the enzyme less sensitive to its action while ideally preserving its ability to hydrolyze acetylcholine. cabidigitallibrary.org

Numerous studies have identified specific AChE mutations that confer resistance in various insect species. For example, sequencing of the Ace gene in resistant strains of Drosophila melanogaster revealed several widespread mutations, including I161V, G265A, and F330Y. nih.gov The G119S mutation in the ace-1 gene is another frequently observed substitution that confers resistance to both organophosphates and carbamates in insects like Anopheles sinensis. d-nb.info In some cases, multiple mutations can be found in the same AChE protein, which can lead to higher levels of resistance and a broader spectrum of resistance against different insecticides. nih.govpnas.org The presence of several resistance-conferring alleles within natural pest populations complicates resistance management efforts. nih.gov

Below is a table summarizing key research findings on AChE mutations associated with organophosphate resistance.

Table 1: Documented Acetylcholinesterase (AChE) Mutations Conferring Organophosphate Resistance

| Species | Gene | Mutation | Notes | Reference(s) |

|---|---|---|---|---|

| Drosophila melanogaster | Ace | I161V, G265A, F330Y, G368A | Widespread mutations found isolated or in combination. Combining mutations increases resistance levels. | nih.gov |

| Cochliomyia hominivorax | Esterase E3 | Gly137Asp, Trp251Ser | Mutations in this esterase enable the breakdown of the OP insecticide, preventing AChE inactivation. | nih.gov |

| Anopheles sinensis | ace-1 | G119S | High-frequency mutation conferring resistance to OPs and carbamates. | d-nb.info |

| Aphis gossypii | Ace | Not specified | One of the first aphid species in which insensitive AChE was identified as a resistance mechanism. | cabidigitallibrary.org |

| Bemisia tabaci | ace1, ace2 | Point mutations | Resistance in biotype B is closely related to point mutations in both acetylcholinesterase genes. | frontiersin.org |

Metabolic detoxification is a crucial defense mechanism where insects use families of enzymes to break down insecticides into less toxic, more water-soluble compounds that can be easily excreted. researchgate.net Glutathione S-transferases (GSTs) are a major family of Phase II detoxification enzymes that play a significant role in resistance to organophosphorus compounds. dergipark.org.tracademicjournals.org

GSTs catalyze the conjugation of the endogenous tripeptide glutathione (GSH) to a wide range of xenobiotics, including insecticides. researchgate.netijbs.com This reaction increases the hydrophilicity of the insecticide, facilitating its removal from the cell and the organism. researchgate.net In the context of organophosphate resistance, GSTs can detoxify the compounds through O-dealkylation or O-dearylation, where the enzyme facilitates the reaction of glutathione with either the alkyl or the aryl group of the insecticide, respectively. gssrr.orgacademicjournals.org

Elevated GST activity has been consistently linked to organophosphate resistance in many insect species. academicjournals.org For example, a methamidophos-resistant strain of the diamondback moth (Plutella xylostella) showed a 1.5-fold higher GST level compared to a susceptible strain. gssrr.org This suggests that enhanced GST-mediated detoxification is a key strategy developed by this pest to survive methamidophos exposure. gssrr.org Besides direct metabolism, GSTs also contribute indirectly to resistance by protecting against oxidative stress, a secondary effect of insecticide exposure. ijbs.com While GSTs are critical, other enzyme families like carboxylesterases and cytochrome P450s also contribute significantly to the metabolic detoxification of organophosphates. frontiersin.orgmdpi.com

The table below highlights research on the role of GSTs in organophosphate detoxification.

Table 2: Research Findings on Glutathione S-Transferase (GST) Involvement in Organophosphate Resistance

| Species | Insecticide(s) | Key Finding | Notes | Reference(s) |

|---|---|---|---|---|

| Plutella xylostella | Methamidophos | Resistant strain showed 1.5-fold higher GST levels than the unselected strain. | Higher GST activity is linked to the development of resistance in field populations. | gssrr.org |

| Plutella xylostella | Acephate/Methamidophos | Resistance is linked to metabolic detoxification mediated by GST and reduced AChE sensitivity. | Demonstrates a multi-faceted resistance mechanism. | frontiersin.org |

| Various Mosquitoes | Organophosphates, DDT, Pyrethroids | Elevated levels of GST activity have been reported in resistant mosquito species. | GST-based resistance is a major mechanism, particularly for DDT in anophelines. | academicjournals.org |

| Tenebrio molitor | Organophosphates | GSTs are identified as vital detoxification enzymes involved in protection against OPs. | GSTs facilitate the coupling of xenobiotics with glutathione, increasing water solubility for excretion. | researchgate.net |

| Spodoptera litura | Chlorpyrifos (B1668852) | The GST isoform SlGSTE1 was significantly upregulated by chlorpyrifos and showed high binding activity to the insecticide. | Indicates a direct role in detoxification within the insect gut. | nih.gov |

Concluding Perspectives and Future Research Trajectories

Integrated Approaches for Environmental and Biological Studies of N-Methyl-methamidophos

A holistic understanding of this compound requires an integrated approach that connects its environmental behavior with its biological consequences. Future research must bridge the gap between environmental chemistry and toxicology, tracing the compound's journey from its point of origin to its ultimate biological impact.

Methamidophos (B33315), the parent compound, is known to be a major metabolite of the insecticide acephate (B21764) and exhibits mobility in the environment. fao.orgfrontiersin.orgnih.govorst.edu It is not considered persistent in aerobic environments but may persist in anaerobic aquatic settings. epa.gov Its presence has been detected in various food commodities, posing potential risks to consumers. pic.int The environmental fate of this compound is less understood, and dedicated studies are needed to characterize its persistence, degradation, and mobility in soil and water systems. Aerobic soil metabolism is the primary degradation pathway for methamidophos, with a calculated half-life of just 14 hours in sandy loam soil. epa.gov

Biologically, organophosphates like methamidophos are known for their neurotoxicity, primarily through the inhibition of acetylcholinesterase (AChE). frontiersin.orgnih.gov Studies on methamidophos reveal it is a potent cholinesterase inhibitor with high acute toxicity. pic.int Furthermore, research suggests that the bioactivation of methamidophos is a crucial step in its toxicity, a process that may involve N-hydroxylation as an alternative to S-oxidation. nih.govacs.org The toxicological profile of this compound, particularly in comparison to methamidophos, remains an area for investigation. An integrated study would, for example, correlate levels of this compound in specific environmental niches (e.g., agricultural runoff) with biomarker responses (e.g., AChE inhibition, gene expression changes) in sentinel species like zebrafish. nih.gov Such an approach provides a more complete risk profile than isolated laboratory or field studies.

| Research Area | Key Findings | References |

|---|---|---|

| Environmental Fate (Soil) | Methamidophos degrades rapidly in aerobic soil (t½ = 14 hours), but may be more persistent in anaerobic aquatic environments. | epa.gov |

| Environmental Fate (Water) | Acephate, which degrades to methamidophos, is highly water-soluble and can contaminate groundwater and soil. | nih.govorst.edu |

| Metabolism & Bioactivation | Methamidophos is a weak AChE inhibitor in vitro compared to in vivo, suggesting metabolic bioactivation is required for its primary toxic effect. N-hydroxylation is a proposed bioactivation pathway. | nih.govacs.org |

| Biological Effects | Methamidophos inhibits acetylcholinesterase (AChE) and can affect neurodevelopmental genes in organisms like zebrafish. | frontiersin.orgnih.gov |

| Human Biomonitoring | Following oral administration to human volunteers, methamidophos exhibited a rapid elimination half-life of 1.1 hours, with a mean of 1.1% of the dose excreted unchanged in urine. | nih.gov |

Emerging Technologies and Methodological Innovations in Analogues Research

Advancements in analytical and research methodologies are paramount for investigating trace-level compounds like this compound and understanding the complex toxicology of its analogues. Future research should leverage these emerging technologies to overcome the limitations of conventional methods. nih.gov

Conventional detection of organophosphates often relies on chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). fao.orgnih.gov For instance, technical grade methamidophos has been analyzed using Thin Layer Chromatography (TLC) and high-resolution GC-Mass Spectrometry (GC-MS) to identify the parent compound and its impurities, including an N-methyl analogue. oup.com However, there is a growing need for more rapid, sensitive, and cost-effective detection methods. researchgate.net

Emerging technologies that show promise include:

Chemiluminescence (CL) Systems: These methods offer a novel approach for rapid detection. One study proposed a TCPO-Rubrene-H₂O₂ chemiluminescence system for detecting methamidophos based on its quenching effect on light output, achieving detection limits as low as 1.0 μg/mL with a smartphone camera. researchgate.net

Immunoassays: Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and immunochromatography offer high specificity and sensitivity for pesticide detection. nih.gov The development of bionic immunoassays using molecularly imprinted polymers (MIPs) as antibody simulants presents a robust alternative to traditional methods, with greater stability and reduced matrix effects. nih.gov

Advanced Mass Spectrometry: Real-time direct analysis mass spectrometry and open mass spectrometry ion sources are transforming residue analysis by enabling rapid screening with minimal sample preparation. nih.gov

Biomimetic Chemistry: The synthesis of candidate metabolites, such as N-Hydroxymethamidophos, provides a powerful tool for studying bioactivation pathways. nih.govacs.org This approach allows researchers to investigate the reactivity and stability of specific metabolites and their role in toxicity, such as the potential for forming a metaphosphate analogue that could lead to aged, non-reactivatable AChE. nih.govacs.org

| Technology | Principle/Application | Key Advantages | References |

|---|---|---|---|

| High-Resolution GC-MS | Separates and identifies compounds based on their mass-to-charge ratio, enabling the detection of impurities like N-methyl analogues in technical products. | High sensitivity and specificity for structural elucidation. | oup.com |

| Chemiluminescence (CL) Detection | Measures light produced by a chemical reaction; pesticide presence quenches the light signal. | Rapid, cost-effective, and adaptable for portable devices (e.g., smartphones). | researchgate.net |

| Bionic Immunoassays (MIPs) | Uses synthetic polymers (MIPs) designed to bind to a specific target molecule, mimicking biological antibodies in an assay format. | High stability, reusability, and reduced interference from sample matrix. | nih.gov |

| Metabolite Synthesis | Chemical synthesis of potential metabolites (e.g., N-Hydroxymethamidophos) to study their specific reactions and toxicity. | Allows for mechanistic studies of bioactivation and decomposition pathways. | nih.govacs.org |

Interdisciplinary Research Needs for Comprehensive Understanding

A truly comprehensive understanding of this compound and its analogues can only be achieved through robust interdisciplinary research. The complexity of interactions between these chemicals, the environment, and living organisms necessitates collaboration across multiple scientific fields.

Key interdisciplinary research needs include:

Toxicogenomics and Metabolomics: Moving beyond classical toxicity endpoints like AChE inhibition, 'omics' technologies are needed to uncover the broader biological impacts. Research should investigate how this compound exposure alters gene expression, protein function, and metabolic pathways. Studies on methamidophos have already pointed to effects on neurodevelopmental genes and the induction of oxidative stress, indicating that multiple cellular pathways are affected. frontiersin.orgnih.gov

Computational Toxicology and Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models for phosphoramidothiolates could help predict the toxicity of this compound and other analogues based on their chemical structure. This would allow for proactive risk assessment and prioritization of compounds for further empirical testing.

Environmental Microbiology and Bioremediation: The microbial degradation of pesticides is an emerging, eco-friendly method for decontamination. frontiersin.orgnih.gov Research teams combining microbiology, biochemistry, and environmental engineering are needed to identify and engineer microorganisms or enzymes capable of efficiently breaking down this compound and its parent compounds in contaminated soil and water. researchgate.net

Agro-Ecosystem Health: A comprehensive view requires linking agricultural practices to environmental and public health outcomes. This involves collaboration between agronomists, environmental scientists, and public health researchers to track the compound from field application to its presence in food chains and its potential for human exposure. pic.int Biomonitoring studies in agricultural communities can provide crucial data on real-world exposure levels. iiab.me

Neuroscience and Developmental Biology: Given the neurotoxic nature of organophosphates and observed effects on neurodevelopment in model organisms like zebrafish, focused research is needed. nih.gov Collaboration between toxicologists and neuroscientists can elucidate the complex mechanisms of neurotoxicity beyond AChE inhibition, such as potential effects on nicotinic acetylcholine (B1216132) receptors and other neuronal targets. frontiersin.orgnih.gov

Ultimately, addressing the challenges posed by this compound and similar compounds requires a shift towards a more predictive, integrated, and collaborative scientific paradigm. By combining advanced technologies with interdisciplinary expertise, the research community can build a comprehensive understanding of these chemicals and better protect environmental and human health.

Q & A

Q. What are the recommended safety protocols for handling N-Methyl-methamidophos in laboratory settings?

this compound requires strict safety measures due to its toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Impervious gloves (butyl rubber), long-sleeved lab coats, and chemical-resistant aprons to prevent dermal exposure .

- Respiratory Protection: Use certified respirators if airborne concentrations exceed exposure limits, particularly during aerosol-generating procedures .

- First Aid: Immediate decontamination for skin/eye contact (15-minute rinsing with water) and prohibition of induced vomiting upon ingestion .

- Storage: Store in sealed containers at 0–6°C to maintain stability, as indicated for analogous organophosphates .

Q. How can researchers validate the purity of this compound standards in analytical workflows?

Methodological validation involves:

- Chromatographic Calibration: Use certified reference solutions (e.g., 100 µg/mL in methanol or toluene) to establish retention times and quantify impurities via HPLC or GC-MS .

- Spectroscopic Confirmation: Cross-reference IR and NMR spectra with databases like NIST Chemistry WebBook to confirm structural integrity .

- Batch Documentation: Ensure supplier-provided certificates detail impurity profiles (e.g., residual solvents, degradation products) and lot-specific stability data .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported toxicity mechanisms of this compound?

Contradictory data (e.g., mutagenicity vs. non-mutagenicity in certain models) require:

- Comparative Dose-Response Studies: Test across multiple cell lines (e.g., hepatic vs. neuronal) using standardized protocols to isolate tissue-specific effects .

- Metabolite Profiling: Identify active metabolites (e.g., via LC-MS/MS) to distinguish parent compound effects from metabolic byproducts .

- Data Normalization: Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to control variables such as exposure duration and solvent choice .

Q. What methodologies are optimal for studying the environmental persistence of this compound in soil ecosystems?

- Microcosm Experiments: Simulate field conditions by spiking soil samples with radiolabeled this compound (¹⁴C-labeled) to track degradation pathways via scintillation counting .

- Half-Life Calculations: Use first-order kinetics models to estimate degradation rates under varying pH, moisture, and microbial activity conditions .

- Cross-Study Synthesis: Address discrepancies by harmonizing extraction protocols (e.g., QuEChERS vs. solid-phase extraction) and reporting limits of detection (LODs) .

Q. How can researchers mitigate confounding variables when analyzing this compound-induced neurotoxicity in vivo?

- Blinded Study Design: Randomize treatment groups and employ automated behavioral assays (e.g., open-field tests) to reduce observer bias .

- Biomarker Panels: Measure acetylcholinesterase (AChE) inhibition alongside oxidative stress markers (e.g., glutathione levels) to differentiate primary and secondary toxicity mechanisms .

- Statistical Rigor: Use multivariate analysis (ANCOVA) to account for covariates like animal weight and baseline AChE activity .

Methodological Considerations for Data Analysis

Q. How should researchers reconcile conflicting LC-MS/MS data for this compound in complex matrices?

- Matrix-Matched Calibration: Prepare standards in sample-matched solvents (e.g., soil extracts) to correct for ion suppression/enhancement effects .

- Isotopic Dilution: Spike samples with deuterated internal standards (e.g., D₃-N-Methyl-methamidophos) to improve quantification accuracy .

- Peer Review of Raw Data: Share chromatograms and mass spectra via repositories like Zenodo for independent validation of integration parameters .

Q. What strategies are effective for modeling the pharmacokinetics of this compound in mammalian systems?

- Compartmental Modeling: Use software like Phoenix WinNonlin to fit time-concentration data to two-compartment models, incorporating absorption rate (Ka) and volume of distribution (Vd) .

- Interspecies Scaling: Apply allometric principles to extrapolate rodent data to humans, adjusting for metabolic clearance differences .

- Uncertainty Quantification: Report confidence intervals for half-life (t½) and AUC estimates using bootstrapping or Monte Carlo simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。